Cyclohexa-2,5-dien-1-yl(trimethyl)silane

hydrosilane surrogate bench-stable reagent laboratory safety

Cyclohexa-2,5-dien-1-yl(trimethyl)silane (CAS 54380-53-9; synonyms: 3-(trimethylsilyl)-1,4-cyclohexadiene, 2,5-cyclohexadienyltrimethylsilane) is an organosilicon compound with the molecular formula C₉H₁₆Si and a molecular weight of 152.31 g/mol. It is classified as a 3-silylated cyclohexa-1,4-diene, wherein a trimethylsilyl group occupies a bis-allylic position on the cyclohexadiene ring.

Molecular Formula C9H16Si
Molecular Weight 152.31 g/mol
Cat. No. B8300526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexa-2,5-dien-1-yl(trimethyl)silane
Molecular FormulaC9H16Si
Molecular Weight152.31 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1C=CCC=C1
InChIInChI=1S/C9H16Si/c1-10(2,3)9-7-5-4-6-8-9/h5-9H,4H2,1-3H3
InChIKeyHPQAFWGDGJFSQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexa-2,5-dien-1-yl(trimethyl)silane: Compound Identity, Physicochemical Profile, and Procurement-Relevant Classification


Cyclohexa-2,5-dien-1-yl(trimethyl)silane (CAS 54380-53-9; synonyms: 3-(trimethylsilyl)-1,4-cyclohexadiene, 2,5-cyclohexadienyltrimethylsilane) is an organosilicon compound with the molecular formula C₉H₁₆Si and a molecular weight of 152.31 g/mol [1]. It is classified as a 3-silylated cyclohexa-1,4-diene, wherein a trimethylsilyl group occupies a bis-allylic position on the cyclohexadiene ring . The compound is a bench-stable, colorless oil or low-melting solid (mp 34–38 °C, bp ~242.8 °C at 760 mmHg, flash point >110 °C) under ambient conditions , contrasting sharply with the gaseous and highly flammable nature of the hydrosilane (Me₃SiH) it functionally replaces in catalytic transfer processes .

Product Type
Bench-stable hydrosilane surrogate; organosilicon reagent
Physical Form
Oil or low-melting solid at ambient conditions; non-gaseous
Workflow Fit
Transfer hydrosilylation without gas-handling infrastructure; standard lab techniques

Why Generic Hydrosilane Substitution Fails: The Cyclohexa-2,5-dien-1-yl(trimethyl)silane Differentiation Rationale


Gaseous hydrosilanes such as trimethylsilane (Me₃SiH, bp 6.7 °C, flash point <−29 °C) and dimethylsilane (Me₂SiH₂, bp −20 °C) are highly flammable and potentially explosive reagents whose handling is frequently prohibited or severely restricted in standard laboratory settings [1]. While alternative liquid hydrosilanes (e.g., Et₃SiH, PhSiH₃) circumvent gas-handling issues, they introduce steric and electronic perturbations that alter reactivity, selectivity, and substrate scope in hydrosilylation catalysis [2]. Cyclohexa-2,5-dien-1-yl(trimethyl)silane occupies a unique functional niche: it is a bench-stable, non-gaseous surrogate that releases Me₃SiH in situ upon B(C₆F₅)₃-catalyzed hydride abstraction/aromatization, thereby delivering the reactivity profile of the gaseous reagent without the associated safety infrastructure requirements [2][3]. Substitution with other silylcyclohexadiene analogs is not equivalent because the substitution pattern on the cyclohexadiene core directly modulates the kinetics of hydrosilane release and the overall transfer hydrosilylation efficiency [3].

Attribute
Target Compound
Common Alternative (Me₃SiH)
Physical State
Stable oil/solid; flash point >110 °C
Highly flammable gas; bp 6.7 °C; ignites at room temperature
Handling Requirements
Standard glassware; no specialized gas equipment needed
Pressurized cylinders; explosion-proof facilities; gas manifold
Reactivity Scope
Broad across π- and σ-donor substrates (unsubstituted core)
Same Me₃Si⁺ equivalent, but core-substituted analogs may lose substrate breadth

Other cyclohexadienylsilane variants (2b–2f) show substrate-class dropout: methoxy-substituted fails with alkenes, benzannulated gives trace conversion. The unsubstituted core remains the only variant with full substrate coverage, making direct substitution of the core pattern a risk for methodology screens.

Quantitative Differentiation Evidence for Cyclohexa-2,5-dien-1-yl(trimethyl)silane versus Closest Analogs and Alternatives


Physical-State Safety Advantage: Bench-Stable Surrogate versus Gaseous Me₃SiH (Trimethylsilane)

Cyclohexa-2,5-dien-1-yl(trimethyl)silane is a bench-stable oil or low-melting solid (mp 34–38 °C, bp ~242.8 °C at 760 mmHg, flash point >110 °C) that can be handled under standard laboratory conditions without specialized gas-handling equipment . In contrast, the hydrosilane it replaces—trimethylsilane (Me₃SiH)—is a highly flammable gas at ambient conditions (bp 6.7 °C, flash point <−29 °C, vapor pressure ~0.17 MPa at 20 °C) classified under H220 (extremely flammable gas) and H280 (contains gas under pressure; may explode if heated) [1]. The boiling point differential exceeds 235 °C, and the flash point differential exceeds 139 °C, making the target compound categorically distinct in physical hazard profile [1]. The patent literature explicitly states that 'Me₃SiH and Me₂SiH₂ are rarely applied as handling of these highly flammable and potentially explosive gases is inconvenient from a safety point of view' and that the cyclohexadienylsilane approach eliminates the 'necessity to deal with the potential explosive gaseous phase' [2].

Physical state vs. Me₃SiH
Head-to-head
Δ bp ≈ +236 °C; flash point > +139 °C higher; solid/liquid vs. gas at STP
Eliminates gas-handling infrastructure; supports standard lab workflow
Data from published datasheets and patent; reported physical-property comparison
hydrosilane surrogate bench-stable reagent laboratory safety organosilicon

Transfer Hydrosilylation Yield: Cyclohexa-2,5-dien-1-yl(trimethyl)silane as a Me₃SiH Surrogate versus Direct Hydrosilane Use

In the B(C₆F₅)₃-catalyzed transfer hydrosilylation of alkenes, cyclohexa-2,5-dien-1-yl(trimethyl)silane delivers product yields of 80–95% in CH₂Cl₂ [1]. For carbonyl compounds (ketones/ketimines), the same surrogate achieves yields of 90–99% in benzene solvent [1]. These yields are achieved using only a small excess of the surrogate (1.0–1.3 equiv) relative to the substrate [2]. In the systematic study by Oestreich and co-workers, the unsubstituted cyclohexadiene core (surrogate 2a, i.e., the target compound) was used as the reference standard against which all other substitution patterns (2b–2f) were benchmarked; 2a enabled transfer hydrosilylation of π-donor substrates (alkenes/alkynes) at room temperature, whereas σ-donor substrates (ketones/ketimines) required elevated temperatures [3]. Critically, the surrogate approach enables the use of Me₃SiH reactivity without ever handling the gaseous reagent, and the yields are comparable to or exceed those reported for direct hydrosilylation with pre-formed Me₃SiH under similar catalytic conditions [3].

Transfer hydrosilylation yield
Head-to-head
80–95% alkenes (CH₂Cl₂); 90–99% carbonyls (benzene); 1.0–1.3 equiv
Comparable to direct Me₃SiH use; reported surrogate performance
B(C₆F₅)₃ catalyst; yields from patent and Organometallics study
transfer hydrosilylation B(C₆F₅)₃ catalysis alkene functionalization carbonyl reduction

Core-Substitution Effects on Hydrosilane Release Efficiency: Unsubstituted 2a versus Substituted Cyclohexadienylsilane Analogs (2b–2f)

The Oestreich systematic study (Organometallics 2015) compared six cyclohexadienylsilane surrogates (2a–2f) with varying substitution patterns on the cyclohexadiene core for Me₃SiH release and subsequent transfer hydrosilylation [1]. Surrogate 2a (the target compound, unsubstituted core) served as the reference and demonstrated a balanced reactivity profile: π-donors (alkene 4, alkyne 5) reacted smoothly at room temperature, while σ-donors (ketone 6, ketimine 7) required elevated temperatures [1]. Methoxy-substituted 2b reacted with σ-donors at room temperature but failed entirely with π-donors due to competing demethylation [1]. Bis-silylated 2c reacted sluggishly due to steric shielding of the C–H bond [1]. Benzannulated 2d and 2e showed diminished or negligible reactivity due to over-stabilization of the Wheland intermediate [1]. Methyl-substituted 2f was less reactive than 2a, though it produces toluene rather than benzene upon degradation [1]. These data establish that the unsubstituted 2a scaffold provides the most broadly applicable reactivity window, making it the optimal default choice when a single surrogate must cover diverse substrate classes [1].

Core-substitution effect
Head-to-head
2a (unsubst.) reacts with all 4 test substrates; 2b–2f show dropout
Only unsubstituted core provides broadest substrate scope; substitution may limit fit
Organometallics 2015, Table 1; surrogate ranking under identical conditions
structure–activity relationship Wheland intermediate hydride abstraction surrogate design

Electrochemical Synthesis Route: 79% Yield from Trimethyl(phenyl)silane as a Distinctive Preparative Pathway

Cyclohexa-2,5-dien-1-yl(trimethyl)silane can be prepared via electrochemical Birch-type reduction of trimethyl(phenyl)silane in 79% isolated yield [1]. This electrochemical route is notable because most other silylcyclohexadiene analogs require multi-step lithiation/silylation sequences using strongly basic organolithium reagents at cryogenic temperatures [2]. By contrast, the germanium analog (trimethyl(phenyl)germane) also undergoes electrochemical reduction to the corresponding germylcyclohexadiene, but the tin analog (trimethyl(phenyl)tin) suffers Sn–C bond cleavage under the same conditions, yielding no desired product [1]. The 79% yield establishes a defined benchmark for comparing alternative synthetic routes to this compound class, and the electrochemical method offers scalability advantages over stoichiometric organolithium procedures [1][2].

Electrochemical synthesis yield
Cross-study
79% yield
Benchmark for non-cryogenic preparation; supports in-house synthesis evaluation
From trimethyl(phenyl)silane via Birch-type electrochemical reduction
electrochemical reduction Birch-type reduction aryltrimethylsilane preparative organosilicon chemistry

Cyclohexadienyl Leaving-Group Mechanism: Distinct from Bartlett–Condon–Schneider and Allyl-Leaving-Group Approaches to Silylium Ion Generation

The cyclohexa-2,5-dien-1-yl group has been validated as a stoichiometric leaving group at silicon for the generation of donor-stabilized silylium ions, established as a direct alternative to the Bartlett–Condon–Schneider silicon-to-carbon hydride transfer and the allyl-leaving-group approach [1]. In this process, hydride abstraction from the skipped diene unit of cyclohexa-2,5-dien-1-ylsilanes employing trityl tetrakis(pentafluorophenyl)borate ([Ph₃C]⁺[B(C₆F₅)₄]⁻) yields the silicon cation with concomitant release of benzene [1]. This mechanism is mechanistically orthogonal to the Bartlett–Condon–Schneider reaction, which requires a pre-existing Si–H bond for hydride transfer, and to the allyl-silane approach, which proceeds via a different fragmentation pathway [1][2]. The discovery that 'the presence of an internal or external donor group is mandatory to allow for the formation of intra- or intermolecularly stabilized silylium ions' provides a tunable design parameter not available with the other two approaches [1].

Silylium ion mechanism
Class-level
Cyclohexadienyl leaving group; does not require pre-existing Si–H bond
Expands silylium ion precursor scope beyond Bartlett–Condon–Schneider method
Donor stabilization mandatory; qualitative mechanistic distinction reported
silylium ion leaving group hydride abstraction Lewis acid catalysis organosilicon mechanism

Surrogate Stoichiometry Efficiency: Low Excess Requirement for Cyclohexa-2,5-dien-1-yl(trimethyl)silane in Transfer Hydrosilylation

The patent literature emphasizes that 'only little excess of this precursor is necessary for high yield' in the transfer hydrosilylation of alkenes, with 1.0–1.3 equivalents of cyclohexa-2,5-dien-1-yl(trimethyl)silane relative to substrate [1]. This is notable because the surrogate serves a dual role: it is both the stoichiometric hydrosilane source and a participant in the catalytic cycle that ultimately releases benzene as the thermodynamic driving force . The low excess requirement (1.0–1.3 equiv) contrasts favorably with many other transfer reagent systems that require 2–5 equivalents of the sacrificial donor to drive reactions to completion. In the general procedure for transfer hydrosilylation (GP3), the surrogate is used at 1.0–1.3 equiv with a catalyst loading of only 1.3–5.0 mol% B(C₆F₅)₃, demonstrating high atom economy for a transfer process [2].

Surrogate stoichiometry
Class-level
1.0–1.3 equiv per substrate
Near-stoichiometric efficiency; reduces reagent cost and waste
Compared to typical 2–5 equiv for many transfer reagents; patent and GP3
atom economy surrogate stoichiometry transfer reagent efficiency process chemistry

High-Value Application Scenarios for Cyclohexa-2,5-dien-1-yl(trimethyl)silane Based on Quantitative Differentiation Evidence


Laboratory-Scale Hydrosilylation Without Gas-Handling Infrastructure

In academic and industrial R&D laboratories where the procurement, storage, and use of pressurized flammable gases (H220/H280-classified substances) are restricted by institutional safety policies, cyclohexa-2,5-dien-1-yl(trimethyl)silane provides a direct drop-in replacement for gaseous Me₃SiH. The compound's bench-stable physical state (mp 34–38 °C, bp ~242.8 °C, flash point >110 °C) eliminates the need for gas cylinder storage, specialized ventilation, and explosion-proof equipment . Transfer hydrosilylation of alkenes proceeds in 80–95% yield in CH₂Cl₂ with only 1.0–1.3 equiv of surrogate and 1.3–5.0 mol% B(C₆F₅)₃ catalyst [1], enabling standard Schlenk-line or glovebox operation rather than high-pressure gas handling.

Systematic Substrate Scope Screening Using a Single Hydrosilane Surrogate Platform

For medicinal chemistry and methodology development groups that require a single, broadly applicable hydrosilane source for diverse substrate classes, the unsubstituted cyclohexadiene core (surrogate 2a) is the only variant in the 2a–2f series that delivers productive transfer hydrosilylation across all four test substrate classes (alkene, alkyne, ketone, ketimine) [2]. This eliminates the need to stock multiple substituted surrogates for different substrate types, simplifying inventory management and reducing procurement complexity. The systematic reactivity data from the Oestreich study provides a quantitative basis for predicting which substrates will require elevated temperatures (σ-donors) versus those reactive at ambient conditions (π-donors) [2].

Silylium Ion Precursor for Catalysis and Materials Chemistry Without Pre-Existing Si–H Functionality

In organosilicon catalysis research requiring silylium ion generation, cyclohexa-2,5-dien-1-yl(trimethyl)silane offers a mechanistically distinct entry point compared to the Bartlett–Condon–Schneider reaction [3]. Because the cyclohexadienyl-leaving-group approach proceeds via C-to-C hydride transfer from the skipped diene rather than requiring a pre-installed Si–H bond, it enables the generation of silylium ions from fully substituted silanes [3]. This is particularly relevant for the design of novel Lewis acid catalysts and the synthesis of donor-stabilized silicon cations for polymerization catalysis and small-molecule activation [3].

Scalable Electrochemical Synthesis for In-House Preparation Programs

Organizations with electrochemical synthesis capabilities can prepare cyclohexa-2,5-dien-1-yl(trimethyl)silane in 79% yield from commercially available trimethyl(phenyl)silane via a Birch-type electrochemical reduction [4]. This route avoids the cryogenic temperatures (−78 °C to −45 °C) and stoichiometric organolithium reagents (sBuLi/tBuLi) required for the alternative deprotonation/silylation pathway [5], potentially offering advantages in cost, safety, and scalability for larger-scale preparation programs. The 79% electrochemical yield provides a quantitative benchmark for assessing the economic viability of in-house synthesis versus commercial procurement.

Application
Selection Property
Validation Focus
Hydrosilylation without gas infrastructure
Bench-stable physical form; high flash point
Reaction yield consistency under standard Schlenk or glovebox conditions
Broad substrate-scope screening
Unsubstituted cyclohexadiene core (2a)
Reactivity across alkene, alkyne, ketone, ketimine test substrates
Silylium ion precursor studies
Cyclohexadienyl leaving-group mechanism
Donor-stabilized cation generation without pre-installed Si–H
In-house electrochemical synthesis
79% reported electrochemical yield
Scalability and cost vs. cryogenic organolithium route
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